molecular formula C15H20N2O5 B11996576 Propyl 4-({[(3-hydroxypropyl)amino](oxo)acetyl}amino)benzoate

Propyl 4-({[(3-hydroxypropyl)amino](oxo)acetyl}amino)benzoate

Cat. No.: B11996576
M. Wt: 308.33 g/mol
InChI Key: YNBZQCAQDHSKJK-UHFFFAOYSA-N
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Description

4-((3-HYDROXY-PROPYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoic acid propyl ester moiety and a hydroxy-propylaminooxalyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-HYDROXY-PROPYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER typically involves multiple steps, including the preparation of intermediate compounds. The process begins with the synthesis of the benzoic acid propyl ester, followed by the introduction of the hydroxy-propylaminooxalyl group through a series of reactions involving reagents such as oxalyl chloride and propylamine. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((3-HYDROXY-PROPYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-((3-HYDROXY-PROPYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((3-HYDROXY-PROPYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER involves its interaction with molecular targets such as enzymes and receptors. The hydroxy-propylaminooxalyl group is believed to play a key role in these interactions, facilitating binding to specific sites and modulating biological activity. The exact pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypropionic acid: A carboxylic acid with similar hydroxy and propyl groups.

    Oleic acid, 3-hydroxypropyl ester: Another ester with a hydroxypropyl group.

Uniqueness

4-((3-HYDROXY-PROPYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler compounds, its structure allows for more complex interactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

propyl 4-[[2-(3-hydroxypropylamino)-2-oxoacetyl]amino]benzoate

InChI

InChI=1S/C15H20N2O5/c1-2-10-22-15(21)11-4-6-12(7-5-11)17-14(20)13(19)16-8-3-9-18/h4-7,18H,2-3,8-10H2,1H3,(H,16,19)(H,17,20)

InChI Key

YNBZQCAQDHSKJK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCCO

Origin of Product

United States

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